![molecular formula C17H18N4O B4534840 5-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4534840.png)
5-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Description
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions, focusing on building the heterocyclic core and introducing various functional groups. For instance, the synthesis of 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3- pyridinecarbonitriles and related compounds demonstrates the complexity and specificity required in crafting such molecules, revealing insights into the synthetic pathways that may be applicable to our compound of interest (Sircar et al., 1987).
Molecular Structure Analysis
Structural analyses of similar compounds have been conducted using various techniques, including X-ray crystallography and NMR spectroscopy. These studies provide detailed information on the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. For instance, the structural determination of 1-(Prop-2-en-1-yl)-3-{[3-(pyridin-4-yl)-4,5-dihydroisoxazol-5-yl]methyl}-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione highlights the planarity and substituent effects on the core structure (Afrakssou et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds with imidazol and pyridine rings often include nucleophilic substitutions, electrophilic additions, and ring-closure mechanisms. These reactions are influenced by the nature of substituents and the reactivity of the functional groups present. For example, the multicomponent reactions of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates reveal complex reaction pathways leading to a variety of products (Pan et al., 2010).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility in various solvents, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are often determined experimentally and provide insights into the compound's stability, reactivity, and potential applications. Vibrational spectra, X-ray, and molecular structure analyses provide detailed information on the physical characteristics of similar compounds (Lorenc et al., 2008).
Chemical Properties Analysis
The chemical properties of the compound include its reactivity towards various chemical agents, stability under different conditions, and the potential for forming derivatives through chemical modifications. Studies on related compounds, such as the electrochemical study of complexes of 2-methylthio-5-(pyridylmethylidene)-3,5-dihydro-4H-imidazol-4-ones with transition metals, shed light on the redox behavior and coordination chemistry relevant to our compound of interest (Beloglazkina et al., 2005).
properties
IUPAC Name |
5-[(1-methylimidazol-2-yl)methyl]-3-phenyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-20-10-8-18-16(20)12-21-9-7-15-14(11-21)17(19-22-15)13-5-3-2-4-6-13/h2-6,8,10H,7,9,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLKSGSYJQIGPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCC3=C(C2)C(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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